molecular formula C46H46N2O4 B12559897 4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline CAS No. 143765-12-2

4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline

Cat. No.: B12559897
CAS No.: 143765-12-2
M. Wt: 690.9 g/mol
InChI Key: FYFKHTNNSMEWAZ-UHFFFAOYSA-N
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Description

4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline is a complex organic compound characterized by its multiple methoxy groups and cyclohexyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the cyclohexyl core: This can be achieved through cycloaddition reactions or other cyclization methods.

    Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Coupling reactions: The final step involves coupling the cyclohexyl core with the aniline derivatives using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[1-[4-(4-methoxyphenyl)anilino]phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline
  • **4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)amine

Uniqueness

The uniqueness of 4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline lies in its specific structural features, such as the multiple methoxy groups and the cyclohexyl core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

143765-12-2

Molecular Formula

C46H46N2O4

Molecular Weight

690.9 g/mol

IUPAC Name

4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline

InChI

InChI=1S/C46H46N2O4/c1-49-42-24-16-38(17-25-42)47(39-18-26-43(50-2)27-19-39)36-12-8-34(9-13-36)46(32-6-5-7-33-46)35-10-14-37(15-11-35)48(40-20-28-44(51-3)29-21-40)41-22-30-45(52-4)31-23-41/h8-31H,5-7,32-33H2,1-4H3

InChI Key

FYFKHTNNSMEWAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3(CCCCC3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Origin of Product

United States

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